3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
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Overview
Description
3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol is a compound that features a naphthol core with a pyrrolidinylcarbonyl substituent
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with pyrrolidine and a carbonylating agent. One common method includes the use of pyrrolidine and phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Chemical Reactions Analysis
3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthol derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthol derivatives: Compounds with a naphthol core structure, which are known for their diverse chemical reactivity and biological properties.
Indole derivatives: These compounds have a similar aromatic structure and are widely studied for their pharmacological activities
Properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-10-12-6-2-1-5-11(12)9-13(14)15(18)16-7-3-4-8-16/h1-2,5-6,9-10,17H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVCPEOQKNHPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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